

Atazanavir-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Atazanavir-d9

Cat. No.: B032600

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists engaged in studies involving **Atazanavir-d9**. The document provides critical information on sourcing the compound, its fundamental mechanism of action, and detailed experimental protocols for its in vitro evaluation.

Sourcing and Procurement of Atazanavir-d9

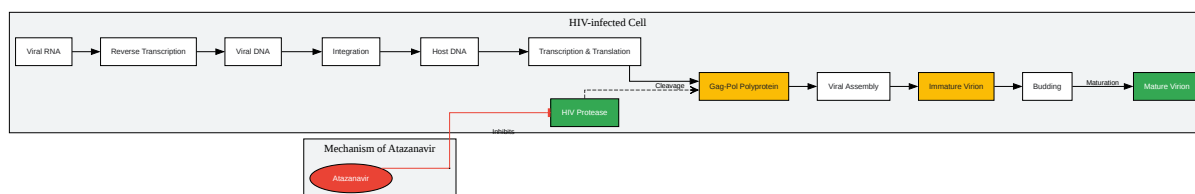
Atazanavir-d9, a deuterated analog of the HIV-1 protease inhibitor Atazanavir, is utilized as an internal standard in pharmacokinetic and other quantitative analyses. Several specialized chemical suppliers offer this compound for research purposes. While pricing and real-time availability necessitate direct inquiry, the following table summarizes key identifying information for procuring **Atazanavir-d9**.

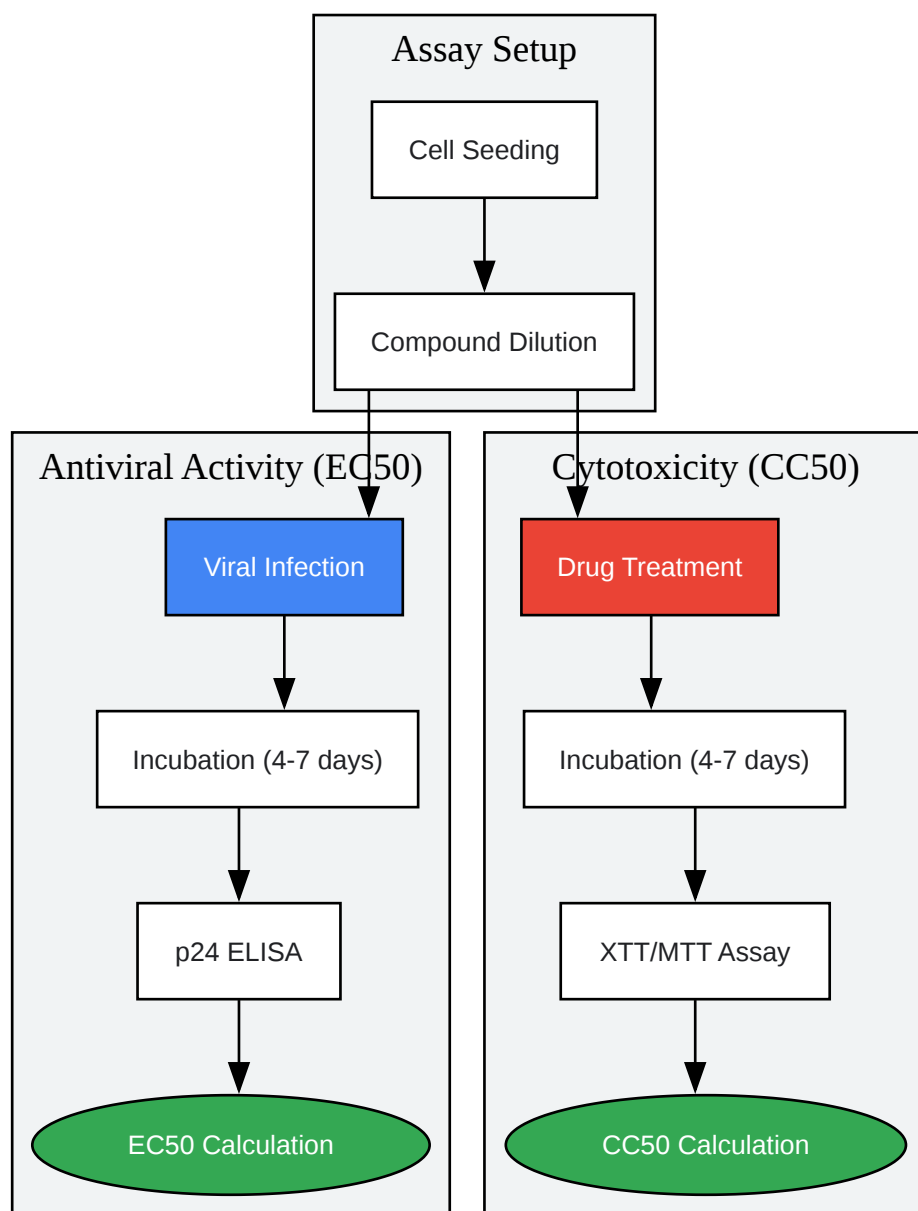
Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
Pharmaffiliates	1092540-51-6	C ₃₈ H ₄₃ D ₉ N ₆ O ₇	713.91	Offers as a stable isotope standard. [1] [2]
Alfa Chemistry	1092540-51-6	Not Specified	Not Specified	States products are for research use only. [3]

Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.^{[4][5]} HIV-1 protease is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.^{[2][6]} This cleavage is a critical step in the formation of mature, infectious virions.

Atazanavir, an azapeptide, is designed as a structural analog of the transition state of the peptide bond cleavage site, specifically the phenylalanine-proline bond, targeted by the protease.^[1] By binding to the active site of the HIV-1 protease, Atazanavir competitively inhibits the enzyme's activity.^{[2][7]} This inhibition prevents the processing of the polyproteins, leading to the assembly of immature, non-infectious viral particles and thereby suppressing viral replication.^{[2][7]}





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